

Kitasamycin tartrate chemical formula and molecular weight

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Compound of Interest

Compound Name: *Kitasamycin tartrate*

Cat. No.: *B1673654*

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Kitasamycin Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Kitasamycin tartrate**, a macrolide antibiotic. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and quality control, designed to support research and development activities in the pharmaceutical sciences.

Core Chemical and Physical Properties

Kitasamycin tartrate is the tartrate salt of Kitasamycin, a macrolide antibiotic produced by the bacterium *Streptomyces kitasatoensis*.^[1] It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.^{[2][3]} The tartrate salt form is utilized to improve the stability and solubility of the parent compound.^[3]

Chemical Formula and Molecular Weight

The chemical and physical properties of **Kitasamycin tartrate** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₄₀ H ₆₇ NO ₁₈	[4][5]
Molecular Weight	850.0 g/mol	[4]
Appearance	White to light yellowish-white powder	[6]
Solubility	Very soluble in water, methanol, and ethanol (99.5%).	[6]
pH (3% w/v in water)	3.0 - 5.0	[6]

Physicochemical and Quality Control Parameters

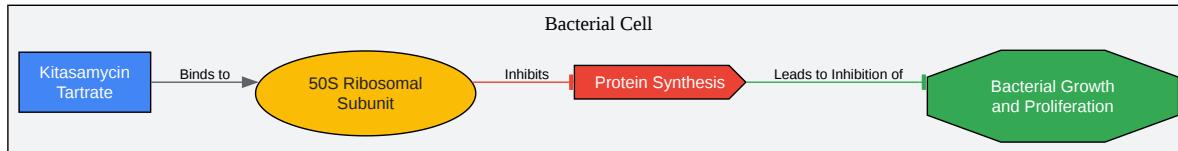
Key quality control parameters for **Kitasamycin tartrate** are outlined below, providing a benchmark for its purity and quality assessment.

Parameter	Specification	Experimental Protocol	Reference
Clarity and Color of Solution	A 1.0 g in 10 mL water solution is clear and colorless or light yellow.	Visual Inspection	[6]
Heavy Metals	Not more than 30 ppm	Method 2, as per pharmacopeial standards.	[6]
Water Content	Not more than 3.0%	Volumetric titration (direct titration).	[6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Kitasamycin tartrate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] The molecule binds to the 50S subunit of the bacterial ribosome, thereby interfering

with the translation process and preventing the elongation of the polypeptide chain. This ultimately leads to the cessation of bacterial growth and proliferation.



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Mechanism of **Kitasamycin Tartrate**

Experimental Protocols

This section provides detailed methodologies for the analysis and characterization of **Kitasamycin tartrate**.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

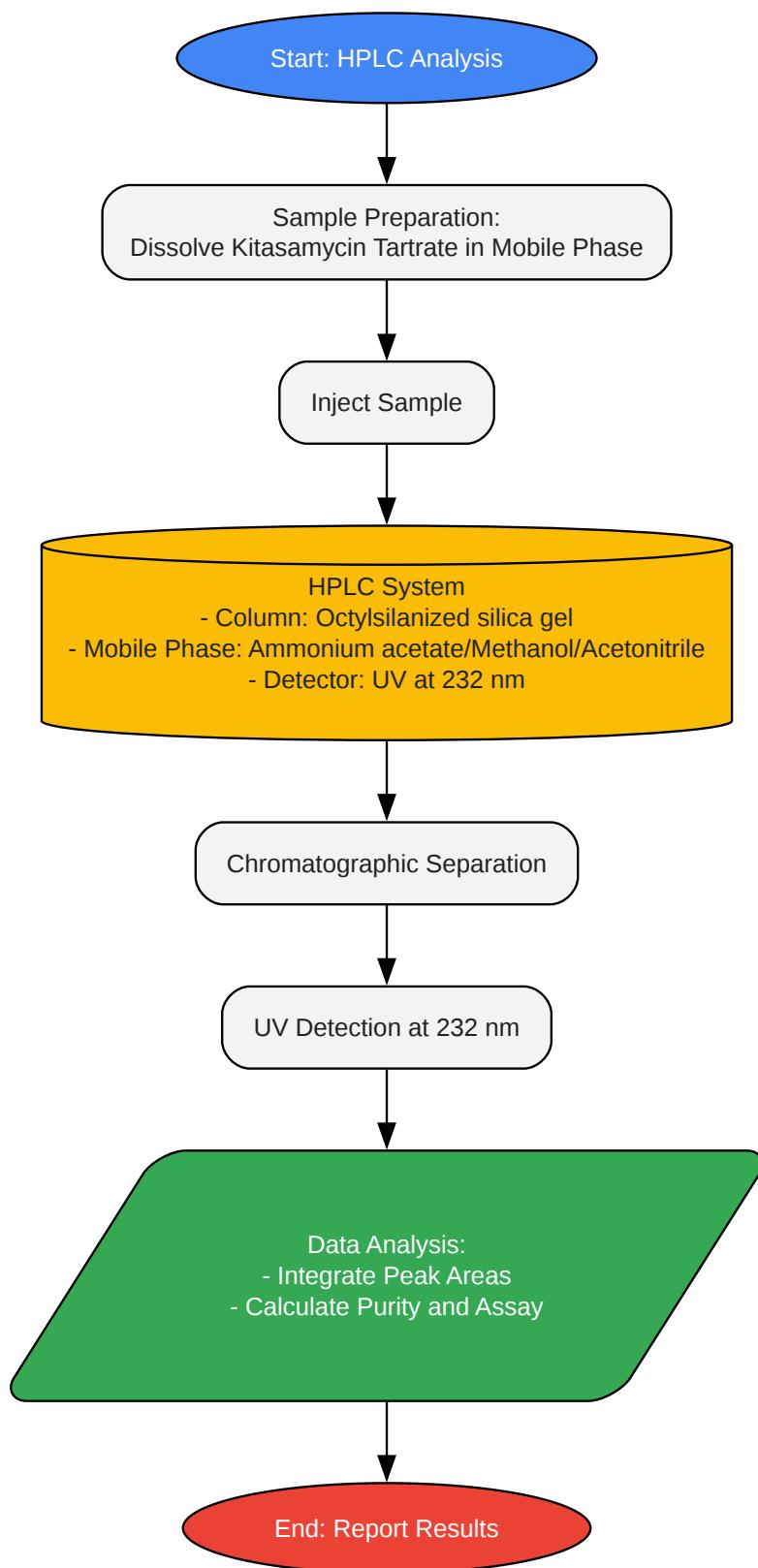
This method is used for the determination of the purity and the assay of **Kitasamycin tartrate**.

Chromatographic Conditions:

Parameter	Specification
Column	Octylsilanized silica gel for liquid chromatography (5 µm particle size), 4.0 mm x 15 cm
Column Temperature	40°C
Mobile Phase	A mixture of a pH 5.5 ammonium acetate solution and phosphoric acid, methanol, and acetonitrile (370:580:50 v/v/v).
Flow Rate	Adjusted so that the retention time of leucomycin A5 is about 8 minutes.
Detector	Ultraviolet absorption photometer at 232 nm.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **Kitasamycin tartrate** sample in the mobile phase to achieve a known concentration.
- Injection: Inject a defined volume of the sample solution into the chromatograph.
- Data Analysis: Record the chromatogram and calculate the peak areas to determine the purity and concentration against a reference standard.

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HPLC Analysis Workflow for **Kitasamycin Tartrate**

Identification of **Kitasamycin Tartrate**

A. Ultraviolet-visible (UV-Vis) Spectrophotometry[6]

- Procedure: Prepare a 1 in 40,000 solution of **Kitasamycin Tartrate** in methanol.
- Analysis: Determine the absorption spectrum. The spectrum should be similar in intensities and wavelengths to the reference spectrum.

B. Infrared (IR) Spectrophotometry[6]

- Procedure: Prepare a potassium bromide disk of the **Kitasamycin Tartrate** sample.
- Analysis: Determine the infrared absorption spectrum. The spectrum should exhibit similar intensities of absorption at the same wave numbers as the reference spectrum.

C. Qualitative Test for Tartrate[6]

- Procedure: Dissolve 1 g of **Kitasamycin Tartrate** in 20 mL of water, add 3 mL of sodium hydroxide solution, and extract with n-butyl acetate. The remaining aqueous layer is used for the test.
- Analysis: The aqueous layer should give a positive result for the qualitative tests for tartrate.

Pharmacokinetics

Oral administration of **Kitasamycin tartrate** results in good absorption, with peak plasma concentrations reached within approximately two hours.[2] The drug is widely distributed throughout major organs, with concentrations in the liver, lungs, kidneys, and muscle tissue often exceeding those in the blood.[2] Excretion is primarily through the hepatobiliary system, leading to high concentrations in bile and feces, with a smaller amount excreted via the kidneys.[2]

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